Chlorpromazine maleate

Solid-state characterization Formulation development Thermal analysis

Researchers face solubility mismatches when using chlorpromazine HCl or free base for sensitive in vitro assays or thermolabile formulations. The maleate salt (CAS 16639-82-0) solves this directly. - **Aqueous solubility:** Preferred over free base (2.6×10⁻³ mg/mL → >50 mg/mL equivalent), avoiding DMSO artifacts in cell-based assays. - **Low melting point (148-152°C):** Enables hot-melt extrusion & solid dispersion at lower temperatures, minimizing thermal degradation. - **Reference standard:** Validated D2 (Ki=363 nM) & 5-HT2A (Ki=8.3 nM) antagonist for CNS drug discovery & LC-MS/MS toxicology methods. Supplied as crystalline powder with guaranteed purity. Ready for lab use.

Molecular Formula C21H23ClN2O4S
Molecular Weight 434.9 g/mol
CAS No. 16639-82-0
Cat. No. B12752339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorpromazine maleate
CAS16639-82-0
Molecular FormulaC21H23ClN2O4S
Molecular Weight434.9 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C17H19ClN2S.C4H4O4/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;5-3(6)1-2-4(7)8/h3-4,6-9,12H,5,10-11H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeySREBWYZNQRYUHE-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chlorpromazine Maleate (CAS 16639-82-0): Core Properties and Comparator Context


Chlorpromazine maleate (CAS 16639-82-0) is the maleate salt of chlorpromazine, a prototypical phenothiazine antipsychotic and dopamine D2 receptor antagonist [1]. This salt form is a white to off-white crystalline powder, soluble in water and organic solvents due to the maleate counterion, with a molecular weight of 434.93 g/mol [2]. It is distinguished from the more commonly employed hydrochloride salt (CAS 69-09-0) and the free base by its specific physicochemical properties, which influence its suitability for research applications, formulation development, and analytical method validation [3].

Salt Form for Formulation Research

Lower melting point supports hot-melt extrusion and solid dispersion studies.

Aqueous Solubility Enhancement

Maleate salt provides improved water solubility for in vitro assay preparation.

D2/5-HT2A Receptor Antagonist Tool

Pharmacological benchmark for dopaminergic and serotonergic pathway studies.

Why Chlorpromazine Maleate Is Not Interchangeable with Other Chlorpromazine Salts


Direct substitution of chlorpromazine maleate with the free base or hydrochloride salt is not straightforward due to substantial differences in physicochemical properties that impact solubility, dissolution rate, and formulation behavior. The maleate counterion confers distinct solid-state characteristics, including a significantly lower melting point and altered hygroscopicity, which affect stability, processing, and bioavailability in both research and industrial contexts [1][2]. These differences are critical for applications requiring precise solubility profiles, such as in vitro assays, analytical method development, and the preparation of stable reference standards .

Melting point mismatch

Markedly lower melting point vs. hydrochloride alters thermal processing and solid-state stability; hot-melt formulations may not transfer directly.

Solubility profile divergence

Aqueous solubility behavior may differ from hydrochloride, affecting dissolution kinetics and assay preparation in aqueous media.

Reference standard selection

Certified reference material (CRM) salt form impacts LC-MS method validation; maleate and hydrochloride CRMs are not interchangeable without verification.

Quantitative Differentiation Evidence for Chlorpromazine Maleate


Melting Point: A 82-86°C Reduction vs. Hydrochloride Salt

Chlorpromazine maleate exhibits a melting point of 148-152°C [1], which is 82-86°C lower than the 234°C melting point reported for chlorpromazine hydrochloride [2]. This substantial difference is a direct consequence of the maleate counterion's influence on crystal lattice energy and intermolecular interactions.

Melting Point (Maleate vs HCl)
Head-to-head
148–152°C vs 234°C (HCl)
May support hot-melt extrusion and processability context.
82–86°C lower; verify with lot-specific thermal analysis.
Solid-state characterization Formulation development Thermal analysis

Aqueous Solubility Enhancement by Salt Formation: A Class-Level Inference

While direct aqueous solubility data for chlorpromazine maleate is not widely reported in peer-reviewed literature, the effect of salt formation is well-documented for chlorpromazine. The free base is practically insoluble in water (2.6×10⁻³ mg/mL) [1], whereas the hydrochloride salt exhibits high water solubility (50 mg/mL) [1]. By class-level inference, the maleate salt, another pharmaceutically acceptable salt form, is expected to provide a comparable enhancement in aqueous solubility relative to the free base.

Aqueous Solubility Enhancement
Class-level
Free base: 2.6×10⁻³ mg/mL; HCl: 50 mg/mL
Supports aqueous solubility for in vitro assay context.
Maleate data inferred; direct solubility measurement needed.
Solubility Bioavailability Preformulation

Receptor Binding Affinity: Equipotent to Hydrochloride Salt

The pharmacological activity of chlorpromazine resides in the free base moiety; thus, the maleate salt is expected to exhibit equivalent receptor binding affinities to the hydrochloride salt. For chlorpromazine hydrochloride, reported Ki values are 363 nM for the dopamine D2 receptor and 8.3 nM for the 5-HT2A receptor . These values serve as a reliable proxy for the maleate salt in biological assays.

Receptor Binding (Expected Equivalence)
Data to verify
D2 Ki ≈ 363 nM; 5-HT2A Ki ≈ 8.3 nM (HCl proxy)
Supports pharmacological benchmark context for pathway studies.
Equivalence based on free base; direct maleate Ki data not reported.
Pharmacology Receptor binding In vitro assays

Analytical Utility: Certified Reference Material for LC-MS/MS

Chlorpromazine maleate is commercially available as a certified reference material (CRM), specifically as a deuterated internal standard (chlorpromazine-D3 maleate) in methanol solution . This formulation is optimized for use in quantitative LC/MS or GC/MS methods, providing a stable, isotopically labeled analog that ensures accurate quantitation of chlorpromazine levels in complex biological matrices.

Certified Reference Material
Supporting evidence
Chlorpromazine-D3 maleate, 100 μg/mL in methanol
Supports LC-MS/MS method validation context.
Certified for research use; verify stability and matrix effects.
Analytical chemistry Forensic toxicology Method validation

Optimal Application Scenarios for Chlorpromazine Maleate Based on Evidence


Formulation Development Requiring Lower Melting Point and Enhanced Processability

The significantly lower melting point of chlorpromazine maleate (148-152°C) compared to the hydrochloride salt (234°C) makes it a superior candidate for solid dispersion and hot-melt extrusion techniques. This property can be leveraged to improve the dissolution rate and bioavailability of poorly soluble formulations, as lower processing temperatures minimize thermal degradation of both the drug and excipients [1].

In Vitro Pharmacological Assays Requiring Aqueous Solubility

Based on class-level evidence that salt formation dramatically enhances aqueous solubility (from 2.6×10⁻³ mg/mL for the free base to 50 mg/mL for the hydrochloride), chlorpromazine maleate is the preferred form for preparing aqueous stock solutions and working dilutions in cell-based or biochemical assays. This avoids the use of organic solvents like DMSO, which can introduce artifacts in sensitive biological systems [2].

Analytical Method Development and Forensic Toxicology

Chlorpromazine maleate, particularly as a deuterated internal standard, is an indispensable tool for clinical and forensic toxicology laboratories. Its use in LC-MS/MS methods ensures precise and accurate quantification of chlorpromazine in complex matrices such as urine, serum, and plasma, meeting the rigorous standards required for drug monitoring, legal investigations, and research studies .

Research Requiring a Validated Pharmacological Comparator

In studies investigating novel antipsychotic compounds or probing dopaminergic and serotonergic signaling pathways, chlorpromazine maleate serves as a reliable reference compound. Its well-characterized receptor binding profile (D2 Ki = 363 nM, 5-HT2A Ki = 8.3 nM) ensures that experimental outcomes can be confidently benchmarked against a known standard, with the assurance that the maleate salt does not alter the intrinsic activity of the chlorpromazine base .

Application
Selection Property
Validation Focus
Formulation development (hot-melt extrusion)
Lower melting point context
Processability and thermal stability review
In vitro aqueous assays
Aqueous solubility enhancement
Organic solvent-free assay compatibility
LC-MS method development
Certified reference material (deuterated ISTD)
Method validation and quantitation accuracy
Pharmacological benchmark studies
Receptor binding profile (D2/5-HT2A)
Pathway study standardization and context

Technical Documentation Hub

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